1-cinnamyl-2-methyl-1H-benzo[d]imidazole
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Overview
Description
1-cinnamyl-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
1-Cinnamyl-2-methyl-1H-benzo[d]imidazole is a derivative of the imidazole class of compounds . Imidazoles are key components in functional molecules and are utilized in a diverse range of applications . .
Mode of Action
Imidazole derivatives have been known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways .
Result of Action
Imidazole derivatives have been known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cinnamyl-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the condensation of o-phenylenediamine with cinnamaldehyde in the presence of an acid catalyst, followed by cyclization and methylation steps.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs multi-step processes that include condensation, cyclization, and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-cinnamyl-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to partially or fully reduced benzimidazole derivatives .
Scientific Research Applications
1-cinnamyl-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and catalysts .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-benzo[d]imidazole: A simpler benzimidazole derivative with a methyl group at the 1-position.
2-methyl-1H-benzo[d]imidazole: Similar to the target compound but lacks the cinnamyl group.
1-cinnamyl-1H-benzo[d]imidazole: Similar structure but without the methyl group at the 2-position.
Uniqueness
1-cinnamyl-2-methyl-1H-benzo[d]imidazole is unique due to the presence of both cinnamyl and methyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1-[(E)-3-phenylprop-2-enyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-14-18-16-11-5-6-12-17(16)19(14)13-7-10-15-8-3-2-4-9-15/h2-12H,13H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMRXAYAVNIHS-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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